t-Boc-N-Amido-PEG4-Propargyl
Overview
Description
t-Boc-N-Amido-PEG4-Propargyl is a polyethylene glycol (PEG) derivative that contains a propargyl group and a tert-butyloxycarbonyl (t-Boc) protected amine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc protected amine can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG4-Propargyl is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .
Mode of Action
The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The t-Boc protected amine group can be deprotected under mild acidic conditions to form a free amine .
Biochemical Pathways
This compound plays a crucial role in the ubiquitin-proteasome system. PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the properties of the PROTACs it helps to form. The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting PROTACs.
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective degradation of target proteins by PROTACs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions present . Additionally, the stability of the compound and its resulting PROTACs can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
t-Boc-N-Amido-PEG4-Propargyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with azide-bearing compounds or biomolecules . The propargyl group in this compound undergoes a copper-catalyzed azide-alkyne Click Chemistry reaction to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG4-Propargyl typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.
Propargylation: The PEGylated amine is then reacted with propargyl bromide to introduce the propargyl group.
t-Boc Protection: The final step involves the protection of the amine group with a t-Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG4-Propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Deprotection: The t-Boc protected amine can be deprotected under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate (CuSO4) and sodium ascorbate as reducing agents.
Deprotection: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Free Amine: Obtained after deprotection of the t-Boc group.
Scientific Research Applications
t-Boc-N-Amido-PEG4-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-Amido-PEG10-Propargyl: Contains a longer PEG chain, providing greater solubility and flexibility.
t-Boc-N-Amido-PEG2-Propargyl: Contains a shorter PEG chain, offering less solubility but more rigidity.
Uniqueness
t-Boc-N-Amido-PEG4-Propargyl is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and flexibility. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Biological Activity
t-Boc-N-Amido-PEG4-Propargyl is a PEGylated compound that has garnered attention in the field of bioconjugation and drug delivery due to its unique properties. It features a tert-butoxycarbonyl (Boc) protecting group, a polyethylene glycol (PEG) moiety, and a propargyl group that allows for click chemistry applications. This compound is primarily used for constructing complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Chemical Structure and Properties
- Molecular Formula: C16H29NO6
- Molecular Weight: 331.40 g/mol
- CAS Number: 1219810-90-8
- Purity: Typically >95%
The structure of this compound includes:
- A PEG4 chain that enhances solubility in aqueous environments.
- A Boc-protected amine that can be deprotected under mild acidic conditions, allowing for further chemical modifications.
- An alkyne group that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation.
Biological Activity
The biological activity of this compound can be summarized through its applications in drug delivery systems and bioconjugation strategies:
1. Drug Delivery Systems
This compound serves as an effective linker in the development of ADCs. The PEG component increases the solubility and circulation time of the conjugate, while the propargyl group allows for specific targeting via click chemistry. This enables the attachment of cytotoxic agents to antibodies, enhancing therapeutic efficacy while minimizing systemic toxicity.
2. Click Chemistry Applications
The propargyl group enables CuAAC, which is widely used for attaching various biomolecules, including proteins and peptides, to surfaces or other biomolecules. This reaction is highly selective and efficient, making it suitable for generating complex bioconjugates.
Study 1: Development of Antibody-Drug Conjugates
In a study by Dijkgraaf et al. (2007), this compound was utilized to create ADCs with improved in vitro and in vivo characteristics. The study demonstrated that the incorporation of PEG linkers significantly enhanced the pharmacokinetics of the conjugates compared to non-PEGylated counterparts.
Linker Type | In Vitro Efficacy | In Vivo Efficacy |
---|---|---|
Non-PEGylated | Low | Moderate |
PEGylated | High | High |
Study 2: PROTAC Development
Recent advancements have explored the use of this compound in the synthesis of PROTACs, which target specific proteins for degradation via the ubiquitin-proteasome system. Research indicates that incorporating this linker enhances the stability and efficacy of PROTACs by improving their solubility and cellular uptake.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCBQLUQQSACBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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